

# An In-depth Technical Guide to ACTH (11-24): Sequence, Structure, and Function

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Acth (11-24) |           |
| Cat. No.:            | B550168      | Get Quote |

This technical guide provides a comprehensive overview of the adrenocorticotropic hormone fragment **ACTH (11-24)** for researchers, scientists, and drug development professionals. The document details its peptide sequence, structural characteristics, pharmacological data, experimental protocols, and its role in cellular signaling pathways.

## **Peptide Sequence and Structure**

Amino Acid Sequence: The primary structure of **ACTH (11-24)** is a 14-amino acid peptide with the following sequence: Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro[1][2]

One-Letter Code: KPVGKKRRPVKVYP[3]

Structural Characteristics: In aqueous solutions, **ACTH (11-24)** predominantly exists in a random coil conformation, lacking a stable, defined secondary or tertiary structure.[4] However, its conformation is influenced by the environment. In membrane-mimicking environments, such as sodium dodecylsulfate (SDS) micelles, the peptide can adopt a more definite secondary structure.[4] Infrared spectroscopy studies of **ACTH (11-24)** incorporated into lipid bilayers have indicated an irregular secondary structure where the peptide bonds are oriented perpendicularly to the surface of the bilayer. The inherent flexibility of **ACTH (11-24)** is a key characteristic, with studies suggesting that this conformational mobility is important for its interaction with its receptor.

# **Quantitative Pharmacological Data**



**ACTH (11-24)** is primarily characterized as an antagonist of the melanocortin 2 receptor (MC2R), the receptor for ACTH. However, some studies also report partial agonist activity, particularly in stimulating steroidogenesis, albeit with lower efficacy than the full ACTH (1-39) peptide. The following tables summarize the available quantitative data on the pharmacological properties of **ACTH (11-24)**.

Table 1: Receptor Binding Affinity

| Parameter | Value        | Cell/Tissue<br>Type                                             | Ligand                                                | Reference |
|-----------|--------------|-----------------------------------------------------------------|-------------------------------------------------------|-----------|
| Kd        | 1.8 ± 0.1 nM | Rat adrenal<br>cortex<br>membranes                              | [3H]ACTH (11-<br>24)                                  |           |
| Ki        | 2.0 ± 0.1 nM | Rat adrenal<br>cortex<br>membranes                              | Unlabeled ACTH<br>(11-24) vs.<br>[3H]ACTH-(15-<br>18) |           |
| IC50      | ~1 nM        | HeLa cells<br>expressing<br>mouse MC2R                          | ACTH (11-24) vs. ACTH- induced cAMP synthesis         | _         |
| IC50      | ~10-9 M      | Stably<br>transfected HeLa<br>cells with mouse<br>ACTH receptor | ACTH (11-24)                                          |           |

Table 2: Functional Activity



| Assay                                                          | Parameter                                 | Value                                        | Cell/Tissue<br>Type                                       | Notes                                                         | Reference |
|----------------------------------------------------------------|-------------------------------------------|----------------------------------------------|-----------------------------------------------------------|---------------------------------------------------------------|-----------|
| Steroidogene<br>sis (Cortisol<br>Release)                      | Minimum<br>Effective<br>Concentratio<br>n | -                                            | Freshly dispersed or cultured beef adrenal cortical cells | Elicits submaximal cortisol secretion.                        |           |
| Steroidogene sis (Corticostero ne Production)                  | -                                         | Incapable of<br>stimulating at<br>1 x 108 pg | Dispersed<br>adrenal cells                                | Antagonized the effect of ACTH (1-39).                        |           |
| cAMP<br>Generation                                             | Agonist<br>Activity                       | Devoid of<br>agonist<br>activity             | Stably transfected HeLa cells with mouse ACTH receptor    | -                                                             |           |
| Melanocortin<br>Receptor<br>Binding<br>(MC1, MC3,<br>MC4, MC5) | Displacement                              | No<br>displacement<br>at 100 μM              | Cells<br>expressing<br>MC receptors                       | Did not<br>displace<br>[125I-Tyr2]<br>[Nle4,D-<br>Phe7]α-MSH. |           |

## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the activity of **ACTH (11-24)**.

## **Radioligand Receptor Binding Assay**

This protocol is adapted from studies investigating the binding of ACTH fragments to adrenal cortex membranes.



Objective: To determine the binding affinity (Kd and Ki) of **ACTH (11-24)** to the ACTH receptor (MC2R).

#### Materials:

- Rat adrenal glands
- Homogenization buffer: 0.3 M sucrose, 1 mM MgCl2, pH 7.4
- [3H]ACTH (11-24) (radioligand)
- Unlabeled ACTH (11-24) and other competing ligands
- Scintillation fluid
- Glass fiber filters
- Filtration apparatus
- Scintillation counter

#### Procedure:

- Membrane Preparation:
  - 1. Homogenize fresh or frozen rat adrenal glands in ice-cold homogenization buffer.
  - 2. Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to remove nuclei and cell debris.
  - 3. Collect the supernatant and centrifuge at 25,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
  - 4. Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.
  - 5. Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford assay).



#### · Binding Assay:

- 1. In a series of microcentrifuge tubes, add a constant amount of adrenal membrane preparation (e.g., 50-100 μg of protein).
- 2. For saturation binding experiments (to determine Kd), add increasing concentrations of [3H]**ACTH (11-24)**. For non-specific binding, add a high concentration of unlabeled **ACTH (11-24)** (e.g., 1 μM) in a parallel set of tubes.
- 3. For competition binding experiments (to determine Ki), add a fixed concentration of [3H]ACTH (11-24) (typically near its Kd value) and increasing concentrations of unlabeled ACTH (11-24) or other test compounds.
- 4. Incubate the tubes at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
- 5. Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
- 6. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
- 7. Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

#### Data Analysis:

- 1. For saturation binding, plot specific binding (total binding non-specific binding) against the concentration of [3H]**ACTH (11-24)**. Analyze the data using non-linear regression to determine the Kd and Bmax.
- 2. For competition binding, plot the percentage of specific binding against the logarithm of the competitor concentration. Analyze the data using a sigmoidal dose-response model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

## **cAMP Accumulation Assay**

This protocol is based on methods used to assess the agonist/antagonist effects of ACTH analogs on MC2R signaling.



Objective: To measure the ability of **ACTH (11-24)** to stimulate or inhibit ACTH-induced cyclic AMP (cAMP) production in cells expressing MC2R.

#### Materials:

- HEK293 or other suitable cells stably expressing the human or mouse MC2R.
- Cell culture medium (e.g., DMEM) with supplements.
- Stimulation buffer (e.g., Earle's Balanced Salt Solution) containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation.
- ACTH (1-24) or ACTH (1-39) as the agonist.
- ACTH (11-24) as the test compound.
- cAMP assay kit (e.g., ELISA or HTRF-based).

#### Procedure:

- Cell Culture:
  - 1. Culture the MC2R-expressing cells to near confluency in appropriate culture vessels.
  - 2. Seed the cells into 96-well plates and allow them to attach overnight.
- cAMP Assay:
  - 1. Wash the cells with stimulation buffer.
  - 2. To assess antagonist activity, pre-incubate the cells with increasing concentrations of **ACTH (11-24)** for a short period (e.g., 15 minutes).
  - 3. Add a fixed, sub-maximal concentration of the agonist (e.g., ACTH (1-24)) to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
  - 4. To assess agonist activity, incubate the cells with increasing concentrations of **ACTH (11-24)** alone.



- 5. Lyse the cells according to the cAMP assay kit manufacturer's instructions.
- 6. Measure the intracellular cAMP concentration using the chosen assay format.
- Data Analysis:
  - Generate a standard curve for cAMP.
  - 2. For antagonist activity, plot the cAMP concentration against the logarithm of the **ACTH** (11-24) concentration to determine the IC50.
  - 3. For agonist activity, plot the cAMP concentration against the logarithm of the **ACTH (11-24)** concentration to determine the EC50 and maximal response.

## **Steroidogenesis Assay (Cortisol Release)**

This protocol is a generalized procedure based on studies measuring steroid production in adrenal cells.

Objective: To determine the effect of **ACTH (11-24)** on cortisol production in adrenocortical cells.

#### Materials:

- Primary bovine or human adrenocortical cells, or a suitable cell line (e.g., H295R).
- · Cell culture medium.
- ACTH (1-24) or ACTH (1-39) as a positive control.
- ACTH (11-24).
- Cortisol ELISA kit or LC-MS/MS for steroid quantification.

#### Procedure:

- Cell Culture and Treatment:
  - 1. Culture the adrenocortical cells in appropriate multi-well plates.



- 2. Replace the culture medium with fresh medium containing the desired concentrations of **ACTH (11-24)**, ACTH (1-24) (positive control), or vehicle (negative control).
- 3. Incubate the cells for a specified period (e.g., 24-48 hours) to allow for steroid production and secretion into the medium.
- Sample Collection and Analysis:
  - 1. Collect the cell culture supernatant.
  - 2. Measure the concentration of cortisol in the supernatant using a cortisol-specific ELISA or by LC-MS/MS for a broader steroid profile.
- Data Analysis:
  - 1. Quantify the amount of cortisol produced per well.
  - 2. Normalize the cortisol levels to the amount of protein or number of cells per well.
  - Compare the cortisol production in response to ACTH (11-24) with that of the positive and negative controls.

# Signaling Pathways and Experimental Workflows ACTH (11-24) Antagonism of MC2R Signaling

The primary mechanism of action of **ACTH (11-24)** is the competitive antagonism of the MC2R. It binds to the receptor but fails to induce the conformational change necessary for G-protein coupling and subsequent adenylyl cyclase activation. This blocks the binding of endogenous ACTH and inhibits the downstream signaling cascade that leads to steroidogenesis.





Click to download full resolution via product page

Caption: Antagonistic action of ACTH (11-24) on the MC2R signaling pathway.

## **Experimental Workflow for Competitive Binding Assay**

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of **ACTH (11-24)** for the MC2R.





Click to download full resolution via product page

Caption: Workflow for a competitive radioligand binding assay.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. ACTH Antagonists PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. [Synthetic peptide KKRR corresponding to the human ACTH fragment 15-18 is an antagonist of the ACTH receptor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to ACTH (11-24): Sequence, Structure, and Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b550168#acth-11-24-peptide-sequence-and-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com